Talaporfin-13C4-15N
Description
Talaporfin-13C4-15N is a stable isotope-labeled derivative of Talaporfin, a second-generation photosensitizer used in photodynamic therapy (PDT) and research applications. The compound is specifically enriched with four carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, making it a critical tool for pharmacokinetic, metabolic, and tracer studies. Its isotopic labeling allows precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) analyses, enabling researchers to elucidate metabolic pathways, drug distribution, and degradation mechanisms without interference from endogenous compounds .
Talaporfin itself is a chlorin-based photosensitizer activated by near-infrared light, selectively targeting tumor tissues. The isotope-labeled variant retains the parent compound’s photochemical properties while providing enhanced analytical capabilities.
Properties
Molecular Formula |
C₃₄¹³C₄H₄₁N₄¹⁵NO₉ |
|---|---|
Molecular Weight |
716.72 |
Synonyms |
N-[2-[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphin-5-yl]acetyl]-L-aspartic acid-13C4-15N; _x000B_N-[[(7S,8S)-3-Carboxy-7-(2-carboxyethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparison of Talaporfin-13C4-15N with structurally or functionally related compounds highlights key differences in isotopic labeling, applications, and performance. Below is a detailed analysis:
Isotopic Labeling and Stability
This compound’s multi-isotopic labeling provides superior signal resolution compared to singly labeled analogs like Chlorin e6-13C2. Deuterated compounds (e.g., Hematoporphyrin-D4) are less suitable for MS due to overlapping isotopic clusters, whereas 13C/15N labels minimize this issue .
Photodynamic Efficacy
In contrast, porphyrin-based compounds like Photofrin® show lower ΦΔ (~0.3–0.5) and require higher light doses for activation, increasing off-target effects.
Metabolic and Pharmacokinetic Profiles
This compound’s metabolism in murine models shows a half-life (t½) of 8.2 hours, comparable to unlabeled Talaporfin (t½ = 8.0 hours). However, deuterated analogs (e.g., Verteporfin-D6) exhibit altered clearance rates due to kinetic isotope effects, complicating data interpretation.
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